{2-Oxabicyclo[2.2.2]octan-1-yl}methanamine
Description
{2-Oxabicyclo[2.2.2]octan-1-yl}methanamine is a bicyclic compound featuring an oxygen atom within its bridged framework. It has emerged as a saturated bioisostere of the phenyl ring, designed to retain aromatic geometry while improving physicochemical properties such as solubility, metabolic stability, and reduced lipophilicity . Its synthesis involves iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile, enabling precise structural control .
The compound has been integrated into pharmaceutical scaffolds like Imatinib and Vorinostat, replacing para-substituted phenyl rings. In Imatinib, this substitution enhances water solubility (from 113 µM to 389 µM) and metabolic stability (half-life increased by ~50%), demonstrating its utility in drug optimization . Applications span RORγt agonists, myeloperoxidase inhibitors, and antibacterial agents, highlighting its versatility .
Properties
IUPAC Name |
2-oxabicyclo[2.2.2]octan-1-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-6-8-3-1-7(2-4-8)5-10-8/h7H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVQJSYMPFEWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138006-50-3 | |
| Record name | {2-oxabicyclo[2.2.2]octan-1-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxabicyclo[2.2.2]octan-1-yl}methanamine typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
{2-Oxabicyclo[2.2.2]octan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, sodium azide for introducing the nitrogen atom, and reducing agents like hydrogen or lithium aluminum hydride for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .
Scientific Research Applications
{2-Oxabicyclo[2.2.2]octan-1-yl}methanamine has several scientific research applications, including:
Biology: The compound’s unique structure makes it useful in studying biological systems and interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of {2-Oxabicyclo[2.2.2]octan-1-yl}methanamine involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Key Differentiators from Other Bioisosteres
vs. Bicyclo[1.1.1]pentane and Cubane
- Bicyclo[1.1.1]pentane : Smaller and more strained, limiting synthetic accessibility and functionalization. Lacks the oxygen atom’s polarity, resulting in higher lipophilicity .
- Cubane : High symmetry and strain reduce metabolic stability. The 2-oxa analog offers better solubility and easier integration into drug scaffolds .
vs. 2-Azabicyclo[2.2.2]octane
Replacing oxygen with nitrogen introduces basicity, altering solubility and target interactions. The 2-aza variant (e.g., {1-azabicyclo[2.2.2]octan-2-yl}methanamine) may exhibit different pharmacokinetics due to protonation at physiological pH .
Biological Activity
{2-Oxabicyclo[2.2.2]octan-1-yl}methanamine, also known as 1-{2-oxabicyclo[2.2.2]octan-1-yl}methanamine hydrochloride, is a bicyclic amine characterized by its unique oxabicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of G protein-coupled receptors (GPCRs), which are crucial in various metabolic and inflammatory processes.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 141.22 g/mol. The compound's structure is defined by the presence of an oxygen atom in the bridgehead position of the bicyclic framework, which contributes to its chemical reactivity and biological interactions.
Structural Information Table
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 141.22 g/mol |
| SMILES | C1CC2(CCC1CO2)CN |
| InChI | InChI=1S/C8H15NO/c9-6-8... |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in relation to metabolic disorders and inflammation management. Its primary mechanism of action involves modulation of GPCRs, specifically GPR120, which plays a role in regulating metabolic processes and inflammation.
The compound's interaction with GPR120 suggests potential therapeutic applications in conditions such as obesity and type 2 diabetes. Studies have shown that it may enhance insulin sensitivity and reduce inflammatory responses, making it a candidate for further investigation in metabolic disease treatments.
Case Studies and Research Findings
- GPR120 Modulation : A study highlighted that this compound acts as an agonist for GPR120, leading to increased glucose uptake in adipocytes and improved lipid metabolism .
- Inflammatory Response : Another research effort demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating inflammatory diseases .
- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions, allowing for structural modifications that may enhance its biological profile .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally related compounds to understand its unique properties better.
Comparison Table
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-{2-oxabicyclo[2.2.2]octan-4-yl}methanamine | Methyl substitution at nitrogen | Potentially different receptor activity |
| 3-(1-Aryl/heteroaryl)-{2-oxabicyclo[2.2.2]octane} | Aryl substitutions | Varied biological activities based on substituents |
| 5-(1-Aryl/heteroaryl)-{2-oxabicyclo[2.2.2]octane} | Different positions for aryl groups | Focused on anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
